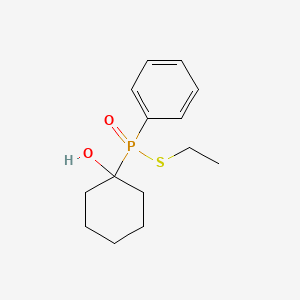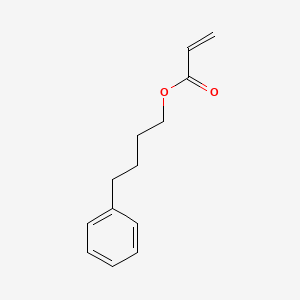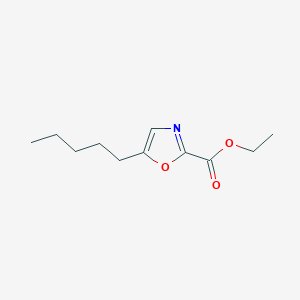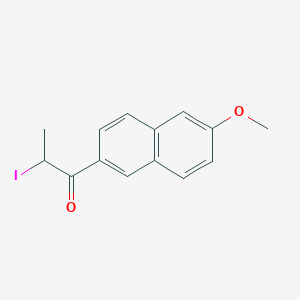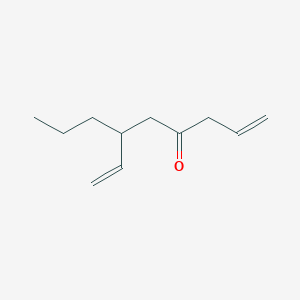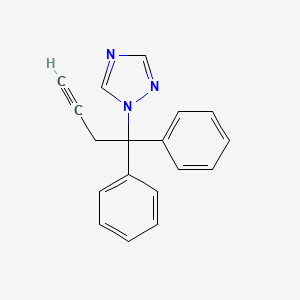
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, attached to a diphenylbutynyl group. The presence of both aromatic and alkyne functionalities makes it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diphenylbutynyl Intermediate: This step involves the reaction of phenylacetylene with a suitable halide, such as 1-bromo-1-phenylbut-3-yne, under palladium-catalyzed coupling conditions.
Cyclization to Form the Triazole Ring: The diphenylbutynyl intermediate is then subjected to cyclization with hydrazine derivatives under acidic or basic conditions to form the triazole ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Chemischer Reaktionen
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Diphenylbut-3-yn-1-yl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:
4-(1,1-Diphenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound has a similar structure but differs in the position of the triazole ring attachment.
1-(4-Bromo-1,1-diphenylbut-3-yn-1-yl)-1H-imidazole: This compound features a bromine atom and an imidazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
88557-66-8 |
|---|---|
Molekularformel |
C18H15N3 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
1-(1,1-diphenylbut-3-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C18H15N3/c1-2-13-18(21-15-19-14-20-21,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h1,3-12,14-15H,13H2 |
InChI-Schlüssel |
KXAVVRZSEXTROG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
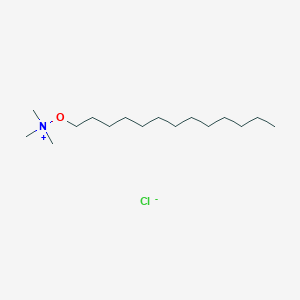
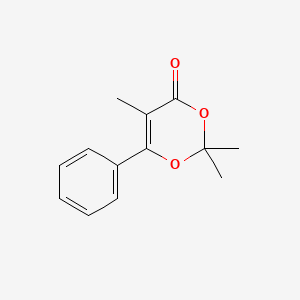
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)

